PDK Inhibitory Activity: Arachidonic Acid Leelamide vs. Lauric Acid Leelamide
In a standardized PDK inhibition assay, Arachidonic Acid Leelamide and Lauric Acid Leelamide exhibit identical inhibitory potency against pyruvate dehydrogenase kinase (PDK). Both compounds show a reported IC50 value of 9.5 µM [1]. This is in contrast to leelamine, which demonstrates a broader range of activity including cannabinoid receptor interaction and cholesterol transport inhibition .
| Evidence Dimension | PDK Inhibition (IC50) |
|---|---|
| Target Compound Data | 9.5 µM |
| Comparator Or Baseline | Lauric Acid Leelamide: 9.5 µM |
| Quantified Difference | 0 µM (No significant difference) |
| Conditions | In vitro kinase activity assay |
Why This Matters
The data indicates that for PDK inhibition, both arachidonic and lauric acid leelamides are equipotent. Procurement choice would then hinge on other differentiating factors, such as the specific lipid signaling context being studied (e.g., arachidonic acid pathway involvement) rather than PDK inhibitory strength alone.
- [1] Aicher, T.D., et al. Triterpene and diterpene inhibitors of pyruvate dehydrogenase kinase (PDK). Bioorganic & Medicinal Chemistry Letters. 1999; 9(15): 2223-2228. View Source
